- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

Cas no 938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

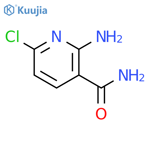

![7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione structure](https://fr.kuujia.com/scimg/cas/938443-19-7x500.png)

938443-19-7 structure

Nom du produit:7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Numéro CAS:938443-19-7

Le MF:C7H4ClN3O2

Mégawatts:197.578559875488

MDL:MFCD12031297

CID:827193

PubChem ID:40152233

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Propriétés chimiques et physiques

Nom et identifiant

-

- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 7-chloropyrido[2,3-d]pyrimidine-2,4-diol

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-

- PubChem23136

- DJHNDPHQSQMESD-UHFFFAOYSA-N

- FCH2245731

- AB65736

- AX8162990

- P93197

- A844719

- 7-chloranyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (ACI)

- 7-ChloroPyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- 7-chloro-3H,8H-pyrido[2,3-d]pyrimidine-2,4-dione

- CS-B0237

- 7-chloro-4-hydroxy-3H-pyrido[2,3-d]pyrimidin-2-one

- EN300-4254253

- AKOS015918676

- 938443-19-7

- DB-079719

- AKOS006343585

- SCHEMBL1218582

- MFCD12755863

- DTXSID20654004

- CS-13543

- F15711

-

- MDL: MFCD12031297

- Piscine à noyau: 1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13)

- La clé Inchi: DJHNDPHQSQMESD-UHFFFAOYSA-N

- Sourire: O=C1NC2C(=CC=C(N=2)Cl)C(=O)N1

Propriétés calculées

- Qualité précise: 196.99900

- Masse isotopique unique: 196.9992041g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 258

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.7

- Surface topologique des pôles: 71.1

Propriétés expérimentales

- Dense: 1.561±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Très légèrement soluble (0,13 G / l) (25 ºC),

- Le PSA: 78.61000

- Le LogP: 0.26480

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Informations de sécurité

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-5G |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 5g |

¥ 4,217.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-500MG |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 500MG |

¥ 937.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-250MG |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |

938443-19-7 | 95% | 250MG |

¥ 495.00 | 2023-04-12 | |

| ChemScence | CS-B0237-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 1g |

$193.0 | 2022-04-26 | |

| Matrix Scientific | 131497-5g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |

938443-19-7 | 97% | 5g |

$1575.00 | 2023-09-07 | |

| Matrix Scientific | 131497-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |

938443-19-7 | 97% | 1g |

$585.00 | 2023-09-07 | |

| Alichem | A029191297-1g |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 95% | 1g |

$514.80 | 2023-08-31 | |

| ChemScence | CS-B0237-100mg |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 100mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-B0237-250mg |

7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

938443-19-7 | 97.77% | 250mg |

$74.0 | 2022-04-26 | |

| Enamine | EN300-4254253-1.0g |

7-chloropyrido[2,3-d]pyrimidine-2,4-diol |

938443-19-7 | 95.0% | 1.0g |

$165.0 | 2025-03-15 |

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Solvents: Toluene ; 4 h, 110 °C; 16 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: Toluene ; 4 h, rt → 115 °C; 16 h, 115 °C

Référence

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Solvents: Toluene ; rt; 4 h, 115 °C; 16 h, cooled

Référence

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Toluene ; 115 °C

Référence

- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Synthetic Routes 6

Conditions de réaction

1.1 Solvents: Toluene ; 4 h, 115 °C; cooled; 16 h

Référence

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Toluene ; 15 h, 110 °C

Référence

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Solvents: Toluene ; 15 h, 110 °C

Référence

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Toluene ; 4 h, reflux

Référence

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Toluene ; rt; 4 h, rt → 115 °C; cooled; 16 h, cooled

Référence

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Toluene ; 15 h, 110 °C

Référence

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: Toluene ; 4 h, reflux

Référence

- Preparation of heterocycles as mTOR inhibitors, China, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Solvents: Toluene ; 0 °C; 4 h, 115 °C

Référence

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Solvents: Toluene ; 15 h, 110 °C

Référence

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Raw materials

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Preparation Products

7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Littérature connexe

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Produits connexes

- 852639-66-8(2-(4-methoxy-benzyl)-oxazole-4-carboxylic acid)

- 1782192-47-5(5-Bromo-2-(propan-2-yl)pyrimidine-4-carbaldehyde)

- 42075-29-6(3-(p-Aminobenzoyl)butyric Acid)

- 40225-14-7(O-Valeroyl-L-carnitine)

- 890169-54-7((2S)-1-(3,5-dimethylisoxazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid)

- 958451-69-9(4-(difluoromethoxy)-3-fluorophenylboronic acid)

- 1179359-83-1(6-(2-Fluorophenyl)picolinimidamide hydrochloride)

- 1197294-66-8(tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate)

- 2620-11-3(Propanamide, 2-bromo-N-methyl-N-phenyl-)

- 2229213-53-8(2,2-difluoro-2-(1-methyl-1H-indol-2-yl)ethan-1-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:938443-19-7)7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Pureté:99%/99%

Quantité:1g/5g

Prix ($):164.0/737.0